

Ethyl 5-chloropyrimidine-2-carboxylate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Ethyl 5-chloropyrimidine-2-carboxylate

Cat. No.: B1447760

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An In-Depth Technical Guide to Ethyl 5-chloropyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Ethyl 5-chloropyrimidine-2-carboxylate**, a key building block in modern medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, reactivity, and applications, offering insights grounded in practical laboratory experience.

Core Chemical Identity

Ethyl 5-chloropyrimidine-2-carboxylate is a substituted pyrimidine derivative with significant potential in the synthesis of complex bioactive molecules.

Chemical Structure and IUPAC Name

The definitive chemical structure and systematically generated IUPAC name are fundamental for unambiguous identification.

IUPAC Name: **Ethyl 5-chloropyrimidine-2-carboxylate**

Chemical Structure:

Caption: Chemical structure of **Ethyl 5-chloropyrimidine-2-carboxylate**.

Key Chemical Identifiers

For precise documentation and database searching, the following identifiers are critical:

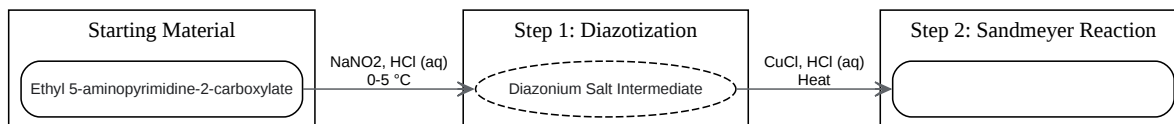
Identifier	Value
CAS Number	1227571-82-5
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂
Molecular Weight	186.60 g/mol
SMILES	<chem>CCOC(=O)c1cncc(n1)Cl</chem>
InChI	InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-4-9-5-3-10-6/h3-4H,2H2,1H3

Synthesis of Ethyl 5-chloropyrimidine-2-carboxylate: A Plausible Approach

While specific, detailed peer-reviewed synthesis procedures for **Ethyl 5-chloropyrimidine-2-carboxylate** are not readily available in the public domain, a highly plausible and scientifically sound synthetic route can be proposed based on established heterocyclic chemistry principles. The Sandmeyer reaction, a cornerstone of aromatic chemistry, offers a reliable method for the conversion of an amino group on a heteroaromatic ring to a chloro group.^{[1][2]}

Proposed Synthetic Pathway: Sandmeyer Reaction

This proposed synthesis starts from the commercially available Ethyl 5-aminopyrimidine-2-carboxylate.



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Caption: Proposed synthesis of **Ethyl 5-chloropyrimidine-2-carboxylate**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on extensive experience with similar transformations. It should be optimized and validated under appropriate laboratory conditions.

Materials:

- Ethyl 5-aminopyrimidine-2-carboxylate
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric Acid (HCl)
- Copper(I) Chloride (CuCl)
- Deionized Water
- Diethyl ether (or other suitable organic solvent)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ice

Procedure:

- Diazotization:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 5-aminopyrimidine-2-carboxylate in a suitable volume of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.
- Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
 - Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
 - After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
 - Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Ethyl 5-chloropyrimidine-2-carboxylate**.

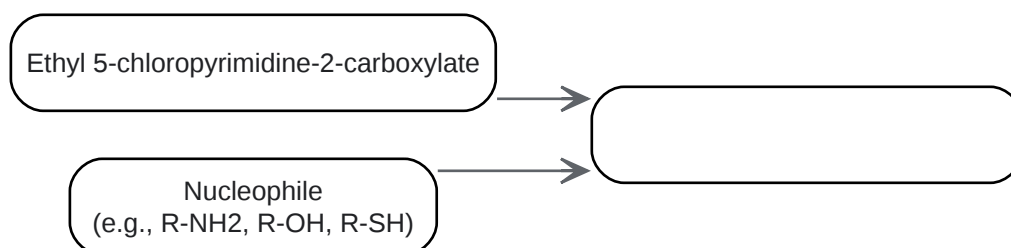
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Applications in Drug Discovery

The chemical architecture of **Ethyl 5-chloropyrimidine-2-carboxylate**, featuring an electron-deficient pyrimidine ring and two key functional groups (a chloro substituent and an ethyl ester), makes it a versatile intermediate for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom at the 5-position is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its utility in building molecular diversity.



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Caption: General scheme for S_NAr reactions.

This reactivity allows for the introduction of a wide array of functional groups, which is a critical strategy in lead optimization during drug discovery to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Ester Group Manipulations

The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides.

- Hydrolysis: Treatment with a base (e.g., lithium hydroxide or sodium hydroxide) in a water/alcohol solvent system will yield the 5-chloropyrimidine-2-carboxylic acid. This

carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides.

- Amidation: Direct conversion of the ester to an amide can also be achieved under certain conditions, for example, by heating with an amine.

Application in Medicinal Chemistry

A recent patent application highlights the use of **Ethyl 5-chloropyrimidine-2-carboxylate** in the synthesis of semi-saturated bicyclic derivatives that are antagonists of DNA polymerase Θ , indicating its potential in the development of novel cancer therapeutics.^[3] In this synthesis, the pyrimidine core of the molecule serves as a scaffold for further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Ethyl 5-chloropyrimidine-2-carboxylate**.

- Hazard Statements: Based on available safety data, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust or vapors.
 - Wash hands thoroughly after handling.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 5-chloropyrimidine-2-carboxylate is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility in medicinal chemistry, particularly in the development of novel therapeutics, is underscored by its reactive chlorine and ester functionalities. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and drug development professionals.

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References

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